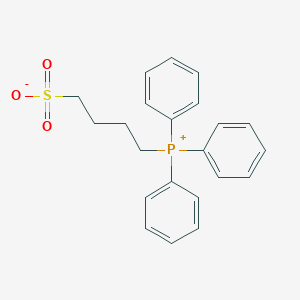

4-(Triphenylphosphonio)butane-1-sulfonate

Description

Significance within Organophosphorus Chemistry

4-(Triphenylphosphonio)butane-1-sulfonate holds a significant position within organophosphorus chemistry due to its hybrid structure, which incorporates both a bulky, lipophilic triphenylphosphonium cation and a hydrophilic sulfonate anion. This unique combination imparts properties that are of interest in various applications, from synthetic methodology to materials science.

The triphenylphosphonium moiety is a cornerstone of organophosphorus chemistry, most famously utilized in the Wittig reaction for the synthesis of alkenes. nih.govnih.govtcichemicals.com The presence of this functional group in 4-(Triphenylphosphonio)butane-1-sulfonate suggests its potential as a precursor to phosphorus ylides, which are key intermediates in these transformations. The stability and reactivity of such ylides can be modulated by the substituents on the phosphorus atom and the nature of the counterion, making the study of this internal salt particularly relevant.

Furthermore, the zwitterionic nature of the compound, arising from the covalently linked cationic phosphonium (B103445) center and anionic sulfonate group, makes it an interesting candidate for applications such as phase-transfer catalysis and as a component in the synthesis of novel ionic liquids and polymers. researchgate.netcjcatal.com The study of such molecules contributes to a deeper understanding of intramolecular interactions and their influence on chemical reactivity and physical properties.

Classification as a Zwitterionic Compound and Phosphonium Ylide Precursor

4-(Triphenylphosphonio)butane-1-sulfonate is classified as a zwitterion, or inner salt, because it contains both a formal positive and a formal negative charge within the same molecule. The quaternary phosphonium atom, bonded to three phenyl groups and a butyl chain, carries the positive charge, while the sulfonate group at the terminus of the butyl chain bears the negative charge.

This internal salt structure is a key feature, influencing its solubility, melting point, and reactivity. Unlike typical phosphonium salts that exist as ion pairs with an external counterion, the anion in this case is tethered to the cation.

The compound is also a precursor to a specific type of phosphonium ylide. A phosphonium ylide is a neutral molecule with a formal positive charge on the phosphorus atom and a formal negative charge on an adjacent carbon atom. To generate the ylide from 4-(Triphenylphosphonio)butane-1-sulfonate, a strong base is required to deprotonate the carbon atom alpha to the phosphonium center. The resulting ylide would be an intramolecular zwitterion, a structural motif that can lead to unique reactivity in subsequent reactions, such as the Wittig olefination. nih.govnih.gov

Overview of Synthetic and Mechanistic Research Trajectories

While specific, in-depth research on 4-(Triphenylphosphonio)butane-1-sulfonate is not widely documented in publicly available literature, its structural components suggest clear trajectories for synthetic and mechanistic investigation.

Synthetic Research: The most logical synthetic route to 4-(Triphenylphosphonio)butane-1-sulfonate involves the reaction of triphenylphosphine (B44618) with 1,4-butane sultone. google.comresearchgate.net 1,4-Butane sultone is a cyclic ester of 4-hydroxybutanesulfonic acid and serves as an electrophile. nih.govosti.gov The nucleophilic triphenylphosphine would attack the carbon atom of the sultone, leading to the opening of the six-membered ring and the formation of the zwitterionic product. This type of reaction is a common method for the synthesis of sulfobetaines.

Mechanistic Research: Mechanistic studies would likely focus on several key areas:

Ylide Formation: Investigating the kinetics and thermodynamics of deprotonation at the alpha-carbon to form the corresponding phosphonium ylide. The choice of base and reaction conditions would be critical parameters to study.

Wittig Reaction: Exploring the reactivity of the in-situ generated ylide with various aldehydes and ketones. A key point of interest would be the stereoselectivity of the resulting alkenes and how the internal sulfonate group influences the reaction pathway and the stability of the intermediates, such as the oxaphosphetane. nih.govtcichemicals.com

Phase-Transfer Catalysis: Given its zwitterionic nature, research could explore its efficacy as a phase-transfer catalyst in biphasic reactions. The lipophilic phosphonium part would facilitate solubility in an organic phase, while the sulfonate group could interact with cationic species. researchgate.netcjcatal.com

Thermal Stability: Investigating the thermal decomposition of the compound. Phosphonium salts can undergo various thermal reactions, and understanding the stability of this zwitterion would be important for its handling and application at elevated temperatures.

Data Tables

Table 1: Properties of 4-(Triphenylphosphonio)butane-1-sulfonate

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₃O₃PS | Mass Spectrum Data |

| Molecular Weight | 398.45 g/mol | Calculated |

| Classification | Organophosphorus Compound, Zwitterion, Phosphonium Salt | Inferred from structure |

| CAS Number | Not available | - |

Table 2: Key Reagents in the Synthesis of 4-(Triphenylphosphonio)butane-1-sulfonate

| Compound Name | Molecular Formula | Role in Synthesis |

| Triphenylphosphine | C₁₈H₁₅P | Nucleophile |

| 1,4-Butane sultone | C₄H₈O₃S | Electrophile/Alkylating Agent |

Structure

3D Structure

Properties

IUPAC Name |

4-triphenylphosphaniumylbutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQKXPDRWYNUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465993 | |

| Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164982-05-2 | |

| Record name | 4-(Triphenylphosphonio)butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenyl-(4-sulfo-butyl)-phosphonium inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Triphenylphosphonio Butane 1 Sulfonate and Analogous Systems

Strategies for Butane-1,4-sulfonate Moiety Incorporation

The most direct precursor for the butane-1,4-sulfonate moiety is 1,4-butane sultone, a cyclic ester of 4-hydroxybutane-1-sulfonic acid. The synthesis of this sultone can be approached through several established routes.

One common method begins with 4-chlorobutanol. This starting material is reacted with sodium sulfite (B76179) to produce sodium 4-hydroxybutane-1-sulfonate. wikipedia.orggoogle.com Subsequent acidification of this salt, often with hydrochloric acid, yields the hygroscopic 4-hydroxybutanesulfonic acid. wikipedia.orggoogle.com The final step involves cyclization through dehydration, which is typically accomplished by heating the hydroxy-sulfonic acid under vacuum at temperatures ranging from 130-165°C, to afford 1,4-butane sultone. google.com

An alternative pathway starts from tetrahydrofuran (B95107) (THF). THF can be converted to 4-chlorobutan-1-ol, which then follows the same reaction sequence described above. wikipedia.org Another approach involves the reaction of 4-chlorobutyl acetate (B1210297) with sodium sulfite, followed by acid hydrolysis to give 4-hydroxybutane-1-sulfonic acid. google.comorgsyn.orgchemicalbook.com

The synthesis of 1,4-butane sultone can also be achieved from bis-4-chlorobutyl ether, which is reacted with sodium sulfite to form a disodium (B8443419) salt. orgsyn.org This salt is then converted to the corresponding disulphonic acid using an acidic ion-exchange resin. Heating this acid under reduced pressure results in the elimination of water and the formation of two molecules of 1,4-butane sultone. wikipedia.orgchemicalbook.com

| Starting Material | Key Reagents | Intermediate(s) | Product | Typical Conditions |

| 4-Chlorobutanol | 1. Sodium sulfite 2. Hydrochloric acid | Sodium 4-hydroxybutane-1-sulfonate, 4-Hydroxybutanesulfonic acid | 1,4-Butane sultone | 1. Reflux with Na2SO3 2. Acidification 3. Vacuum dehydration (130-165°C) |

| Tetrahydrofuran | 1. HCl 2. Sodium sulfite 3. Acid | 4-Chlorobutanol, Sodium 4-hydroxybutane-1-sulfonate | 1,4-Butane sultone | Similar to 4-chlorobutanol route |

| Bis-4-chlorobutyl ether | 1. Sodium sulfite 2. Ion-exchange resin | 4,4'-butanedisulfonic disodium salt, Disulphonic acid | 1,4-Butane sultone | 1. Reflux with Na2SO3 2. Ion-exchange 3. Dehydration under vacuum |

Phosphonium (B103445) Cation Formation

The introduction of the positively charged triphenylphosphonium group is the final key transformation in the synthesis of the target molecule.

The quaternization of triphenylphosphine (B44618) is a fundamental reaction in organophosphorus chemistry. libretexts.org It involves the reaction of triphenylphosphine with an alkyl halide, resulting in the formation of a phosphonium salt. libretexts.orgrsc.org In the context of synthesizing 4-(triphenylphosphonio)butane-1-sulfonate, this would theoretically involve a 4-halobutane-1-sulfonate as the alkylating agent. However, a more direct and efficient method utilizes the cyclic precursor, 1,4-butane sultone.

The reaction of triphenylphosphine with 1,4-butane sultone proceeds via a nucleophilic attack of the phosphorus atom on the carbon atom of the sultone ring. This attack leads to the opening of the five-membered ring and the simultaneous formation of the C-P bond and the sulfonate anion, yielding the zwitterionic 4-(triphenylphosphonio)butane-1-sulfonate directly. This process is typically carried out by heating the reactants in a suitable solvent such as toluene.

The reaction between triphenylphosphine and 1,4-butane sultone is itself an efficient one-step protocol for the synthesis of the target compound. In a broader context, one-pot syntheses of phosphonium salts often involve the reaction of an alcohol with triphenylphosphine in the presence of an acid. researchgate.net However, for the specific case of 4-(triphenylphosphonio)butane-1-sulfonate, the use of 1,4-butane sultone is highly advantageous as it incorporates the required sulfonate functionality within the alkylating agent, streamlining the synthesis.

Some related one-pot protocols have been developed for Wittig reagents, where a phosphonium salt is generated in situ. acs.orgnih.gov For instance, triphenylphosphine-m-sulfonate (TPPMS) has been used in one-pot reactions with an alkyl halide and an aldehyde to generate alkenes, where the resulting phosphine (B1218219) oxide byproduct is easily separated. acs.org While not a direct synthesis of the title compound, these methods highlight the utility of sulfonate-tagged phosphonium species in simplifying reaction workups. acs.orgnih.govacs.org

| Reactants | Reagent/Catalyst | Product | Key Feature |

| Triphenylphosphine, Alkyl Halide | Base (e.g., n-BuLi) | Phosphonium Ylide | Classic Wittig reagent formation libretexts.org |

| Triphenylphosphine, Alcohol, Acid | - | Phosphonium Salt | General one-pot method researchgate.net |

| Triphenylphosphine, 1,4-Butane sultone | Heat | 4-(Triphenylphosphonio)butane-1-sulfonate | Direct formation of the zwitterion |

| TPPMS, Alkyl Halide, Aldehyde | Base (e.g., K2CO3) | Alkene + TPPMSO | One-pot Wittig reaction with easy separation acs.org |

Purification and Isolation Techniques for High Purity Reagents

Obtaining high-purity 4-(triphenylphosphonio)butane-1-sulfonate is essential for its use as a reagent. As a solid, crystalline compound, recrystallization is the most common and effective purification method. After the initial synthesis, the crude product is isolated by filtration. The choice of solvent for recrystallization is critical; a solvent is chosen in which the compound is soluble at high temperatures but poorly soluble at room temperature. Common solvents for recrystallizing phosphonium salts include chloroform/ethyl acetate or other polar solvent mixtures. rsc.org

For zwitterionic phosphonium sulfonates, which can be challenging to purify by traditional chromatography, precipitation is a key technique. The desired product, along with any unreacted reagents or byproducts like triphenylphosphine oxide, can often be precipitated from the reaction mixture by adding a less polar solvent, such as diethyl ether. acs.orgnih.gov The filtered solid can then be further purified by recrystallization.

In cases where impurities are difficult to remove by recrystallization alone, column chromatography using a polar stationary phase, such as silica (B1680970) gel or alumina, may be employed. google.comnih.gov For phosphonium salts, specialized adsorber resins can also be used, where the crude salt is adsorbed onto the resin, washed with various solvents to remove impurities like unreacted triphenylphosphine, and then eluted with a polar solvent. google.com The purity of the final product is typically verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The final product should be thoroughly dried, often in a vacuum desiccator over a drying agent like phosphorus pentoxide, to remove any residual solvent. rsc.org

Reaction Mechanisms and Reactivity of Phosphonium Ylides Derived from 4 Triphenylphosphonio Butane 1 Sulfonate

Generation and Characterization of Phosphonium (B103445) Ylides

The generation of a phosphonium ylide is the critical first step in the Wittig reaction sequence. This process involves the deprotonation of the alkylphosphonium salt at the carbon adjacent to the positively charged phosphorus atom. lumenlearning.combrainly.com

The formation of the ylide from 4-(triphenylphosphonio)butane-1-sulfonate requires the removal of a proton from the carbon atom alpha to the triphenylphosphonium group. The resulting ylide is classified as a "non-stabilized" or "unstabilized" ylide because the substituents on the carbanionic carbon are alkyl groups, which are not capable of resonance stabilization. organic-chemistry.orgadichemistry.com Non-stabilized ylides are highly reactive and require strong bases for their generation. masterorganicchemistry.comtotal-synthesis.com

The selection of the base is crucial and depends on the acidity of the α-proton of the phosphonium salt. wikipedia.org For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, very strong bases are necessary to achieve complete deprotonation. wikipedia.orglibretexts.org Common bases employed for this purpose include organolithium reagents like n-butyllithium (n-BuLi), sodium amide (NaNH₂), and sodium hydride (NaH). masterorganicchemistry.comwikipedia.org Due to their high reactivity, these ylides are typically generated and used in situ under anhydrous, inert conditions to prevent decomposition. total-synthesis.comchem-station.com

| Base | Typical Solvent | Suitability |

|---|---|---|

| n-Butyllithium (n-BuLi) | THF, Diethyl ether | Effective for non-stabilized ylides |

| Sodium Amide (NaNH₂) | THF, Liquid Ammonia | Strong base suitable for non-stabilized ylides |

| Sodium Hydride (NaH) | THF, DMSO | Effective, particularly for stabilized ylides, but can be used for non-stabilized ones |

| Potassium tert-butoxide (KOtBu) | THF | Commonly used for less acidic phosphonium salts |

Phosphonium ylides are neutral, dipolar molecules. wikipedia.org Their electronic structure is best described as a resonance hybrid of two contributing forms: the ylide form, which depicts a formal negative charge on the carbon and a formal positive charge on the adjacent phosphorus atom (a zwitterion), and the ylene (or phosphorane) form, which shows a double bond between carbon and phosphorus. wikipedia.orgnih.gov

Ylide form: Ph₃P⁺–⁻CH-(CH₂)₃-SO₃⁻

Ylene form: Ph₃P=CH-(CH₂)₃-SO₃⁻

While the ylene form is often drawn for convenience, crystallographic and computational studies suggest that the actual bonding is predominantly zwitterionic, with a significant negative charge localized on the carbon atom. wikipedia.orgnih.gov This gives the ylidic carbon its strong nucleophilic character. The geometry of the ylidic carbon is trigonal pyramidal, reflecting its carbanionic nature. wikipedia.org

The stability of the ylide intermediate is a critical factor influencing its reactivity and the stereochemical outcome of the Wittig reaction. scribd.com

Non-stabilized ylides , such as the one derived from 4-(triphenylphosphonio)butane-1-sulfonate, lack electron-withdrawing groups that can delocalize the negative charge on the α-carbon. adichemistry.com Consequently, they are highly reactive and less stable. chem-station.comscribd.com

Stabilized ylides contain an electron-withdrawing group (e.g., ester, ketone) attached to the ylidic carbon. This allows for resonance delocalization of the negative charge, making the ylide more stable and less reactive. organic-chemistry.orgfiveable.me

The high reactivity of the non-stabilized ylide from 4-(triphenylphosphonio)butane-1-sulfonate means it will react rapidly with aldehydes and ketones, a key factor in determining the stereoselectivity of the olefination. adichemistry.com

The Wittig Reaction and Olefination

Once generated, the phosphonium ylide acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group in an aldehyde or ketone. This initiates the olefination process, culminating in the formation of an alkene and triphenylphosphine (B44618) oxide. The immense stability of the P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. organic-chemistry.org

The precise mechanism of the Wittig reaction has been a subject of extensive study, with two primary pathways proposed. wikipedia.org

The Betaine Pathway: The classical mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon to form a dipolar, zwitterionic intermediate called a betaine. lumenlearning.comlibretexts.org This betaine intermediate then undergoes ring-closure to form a four-membered heterocyclic ring, the oxaphosphetane. lumenlearning.com

The Direct Cycloaddition Pathway: More recent evidence, particularly for reactions conducted under lithium-free conditions, supports a concerted [2+2] cycloaddition mechanism. wikipedia.orgpitt.edu In this pathway, the ylide and the carbonyl compound react directly to form the oxaphosphetane intermediate without the formation of a discrete betaine. wikipedia.orgstackexchange.com Spectroscopic studies, including ³¹P-NMR, have successfully identified the oxaphosphetane, but not the betaine, lending strong support to this concerted or near-concerted pathway being dominant for non-stabilized ylides. adichemistry.comstackexchange.com

Regardless of the pathway to its formation, the oxaphosphetane is a crucial intermediate. It subsequently decomposes via a syn-elimination (a retro-[2+2] cycloaddition) to yield the final alkene and triphenylphosphine oxide. total-synthesis.compitt.edu

A significant feature of the Wittig reaction is its ability to control the geometry of the resulting double bond. The stereochemical outcome—whether the E (trans) or Z (cis) isomer is formed—is largely dependent on the stability of the ylide. organic-chemistry.org

For non-stabilized ylides , such as that derived from 4-(triphenylphosphonio)butane-1-sulfonate, the reaction is under kinetic control. wikipedia.orgstackexchange.com The initial addition to the carbonyl is rapid and irreversible. chem-station.com The transition state leading to the cis-substituted (or syn) oxaphosphetane is sterically favored, and this intermediate quickly decomposes to form the (Z)-alkene as the major product. adichemistry.comstackexchange.com

In contrast, for stabilized ylides , the initial addition step is reversible. chem-station.com This allows for equilibration to the more thermodynamically stable trans-substituted (or anti) oxaphosphetane, which then decomposes to yield the (E)-alkene as the predominant isomer. organic-chemistry.orgquora.com

| Ylide Type | Reaction Control | Major Alkene Isomer |

|---|---|---|

| Non-stabilized (e.g., from 4-(triphenylphosphonio)butane-1-sulfonate) | Kinetic | (Z)-alkene |

| Stabilized (e.g., Ph₃P=CHCO₂Et) | Thermodynamic | (E)-alkene |

| Semi-stabilized (e.g., Ph₃P=CHPh) | Mixture, often poor selectivity | (E) or (Z) depending on conditions |

While the standard Wittig reaction with non-stabilized ylides reliably produces (Z)-alkenes, several modifications have been developed to alter this selectivity or improve the reaction's efficiency.

The Schlosser Modification: This is a significant variant that allows for the synthesis of (E)-alkenes from non-stabilized ylides. wikipedia.orgsynarchive.com The reaction is performed at low temperatures, and after the initial betaine is formed, it is deprotonated with a second equivalent of strong base (like phenyllithium) to form a β-oxido ylide. adichemistry.comresearchgate.net This intermediate is then protonated, leading to the more stable threo-betaine, which upon warming eliminates to give the (E)-alkene. libretexts.org

Catalytic Wittig Reaction: A major drawback of the Wittig reaction is the stoichiometric production of triphenylphosphine oxide as waste. acs.org Recent advancements have focused on developing catalytic versions of the reaction. These methods involve the in situ reduction of the phosphine (B1218219) oxide byproduct back to the phosphine, allowing it to re-enter the catalytic cycle. beilstein-journals.org Silanes are often used as the reducing agents in these processes. organic-chemistry.orgnih.gov This approach significantly improves the atom economy and sustainability of the olefination. organic-chemistry.org

The scope of the Wittig reaction using the ylide from 4-(triphenylphosphonio)butane-1-sulfonate is broad, encompassing reactions with a wide range of aldehydes and ketones. libretexts.org The reaction generally tolerates various functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.org

Role in Nucleophilic Phosphine Catalysis

The utility of phosphines as nucleophilic catalysts is a well-established concept in organic synthesis. nih.govacs.org The catalytic cycle is typically initiated by the nucleophilic attack of the phosphine on an electron-deficient substrate, leading to the generation of a zwitterionic phosphonium species. nih.gov The reactivity and subsequent reaction pathways of this intermediate are highly dependent on the nature of the reactants and the reaction conditions. nih.gov

Zwitterionic intermediates are a hallmark of nucleophilic phosphine catalysis. nih.gov The formation of these species from the reaction of a phosphine with an electrophile, such as an activated alkene or alkyne, is a critical step that initiates the catalytic cycle. nih.gov While the formation of zwitterionic phosphonium sulfonates has been documented, their primary application has been reported in the context of Wittig reagents, where they serve as a means to easily separate the phosphine oxide byproduct. acs.org

In theory, a phosphonium ylide derived from 4-(triphenylphosphonio)butane-1-sulfonate would also proceed via a zwitterionic intermediate. However, specific studies detailing the isolation, characterization, or catalytic activity of such an intermediate in the context of carbon-carbon or carbon-heteroatom bond-forming reactions are not readily found. The influence of the sulfonate group on the stability and reactivity of the zwitterionic intermediate in a catalytic cycle remains an area for further investigation.

The application of nucleophilic phosphine catalysis to the formation of carbon-carbon and carbon-heteroatom bonds is a significant area of research. beilstein-journals.org Chiral phosphines, for instance, have been successfully employed in asymmetric transformations to construct these crucial chemical bonds. beilstein-journals.org Phosphonium salts, in a broader sense, have been utilized as phase-transfer catalysts for various reactions, including alkylations and cycloadditions. alfachemic.com Furthermore, sterically hindered phosphonium salts have been shown to act as stabilizers for palladium nanoparticles, which in turn catalyze Suzuki cross-coupling reactions for C-C bond formation. semanticscholar.org

Despite these advancements with other phosphonium-based systems, there is a conspicuous absence of literature detailing the use of ylides derived from 4-(triphenylphosphonio)butane-1-sulfonate as catalysts for these specific bond-forming reactions. While sulfonated phosphines are known to serve as ligands in transition metal catalysis, their role as organocatalysts in the context of the user's query is not described in the available research. rsc.org The potential for the sulfonate moiety to influence the catalytic activity, perhaps through altered solubility or electronic effects, presents an avenue for future research.

Applications in Organic Synthesis and Catalysis

Synthetic Utility as a Wittig Reagent Precursor for Alkene Synthesis

One of the most fundamental applications of phosphonium (B103445) salts, including 4-(triphenylphosphonio)butane-1-sulfonate, is their role as precursors to Wittig reagents for the synthesis of alkenes. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control over the location of the newly formed double bond. lumenlearning.comwikipedia.orgmasterorganicchemistry.commnstate.edu

The process begins with the preparation of a phosphonium salt, typically through the SN2 reaction of a phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. lumenlearning.comyoutube.com In the case of the title compound, the synthesis would involve the reaction of triphenylphosphine with a 4-halobutane-1-sulfonate. The resulting phosphonium salt is then deprotonated using a strong base to generate a phosphorus ylide, also known as a Wittig reagent. lumenlearning.commasterorganicchemistry.com The ylide is a key reactive intermediate characterized by adjacent positive and negative charges, which can also be represented as a resonance structure with a phosphorus-carbon double bond. masterorganicchemistry.com

This ylide then reacts with a carbonyl compound (an aldehyde or a ketone) in a sequence involving a nucleophilic attack of the ylide carbon on the carbonyl carbon. masterorganicchemistry.com This leads to the formation of a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a phosphine oxide byproduct, such as the highly stable triphenylphosphine oxide. lumenlearning.commasterorganicchemistry.com A significant advantage of the Wittig reaction over other alkene synthesis methods, like elimination reactions, is the unambiguous placement of the double bond. mnstate.edu

The versatility of the Wittig reaction is enhanced by its tolerance for a wide variety of functional groups on both the ylide and the carbonyl compound, including ethers, esters, alkenes, and aromatic rings. lumenlearning.comlibretexts.org However, the reaction can be sensitive to steric hindrance, particularly with hindered ketones, which may lead to slower reactions and lower yields. libretexts.org

Development of Functionalized Ionic Liquids for Synthetic Applications

Phosphonium salts, especially those with a zwitterionic structure like 4-(triphenylphosphonio)butane-1-sulfonate, are integral to the development of functionalized ionic liquids (ILs). researchgate.netpublish.csiro.au These compounds are a subclass of ILs that possess distinct advantages over their more common nitrogen-based counterparts, such as higher thermal stability and often lower toxicity. publish.csiro.auarpnjournals.org The specific functional groups incorporated into the phosphonium salt can be tailored to create "task-specific" ionic liquids for particular applications. tandfonline.com

For instance, 3-(triphenylphosphonio)propane-1-sulfonate, a close analog of the title compound, is described as a zwitterionic, sulfonic acid-functionalized ionic liquid. sigmaaldrich.comottokemi.com Such zwitterionic structures can influence the properties of materials they are incorporated into; for example, they have been studied for their effect on the work function of indium tin oxide (ITO) in polymer solar cells. sigmaaldrich.com

The synthesis of these functionalized phosphonium ILs typically involves the quaternization of a phosphine precursor with a molecule containing the desired functional group and a halide. nih.gov This is followed by an ion metathesis step if a different anion is required. nih.gov The resulting phosphonium ILs have found broad applications as "green" reaction media, electrolytes, and phase transfer catalysts. publish.csiro.auarpnjournals.orgtandfonline.com Their ability to dissolve a wide range of organic, inorganic, and polymeric materials makes them attractive solvents for various chemical processes. arpnjournals.org

Catalytic Applications

The unique electronic and structural features of 4-(triphenylphosphonio)butane-1-sulfonate and related compounds make them valuable in various catalytic applications, spanning both organocatalysis and transition metal catalysis.

Zwitterionic compounds are powerful tools in organocatalysis, capable of activating both electrophiles and nucleophiles simultaneously. rsc.org Phosphonium-based zwitterions, such as phosphonium phenolates, have been synthesized and investigated as catalysts. chemrxiv.orgelsevierpure.com These compounds are formed from the reaction of a phosphinophenol with Michael acceptors or oxiranes. chemrxiv.orgelsevierpure.com

The catalytic mechanism of zwitterionic organocatalysts often involves a bifunctional activation. For example, in the ring-opening polymerization of cyclic esters, the cationic part (e.g., quaternary ammonium) can activate the carbonyl group of the monomer, while the anionic part (e.g., carboxylate) activates the initiator or the growing polymer chain. rsc.org This cooperative activation can lead to controlled polymerizations with predictable molecular weights and narrow dispersities. rsc.org While the direct use of 4-(triphenylphosphonio)butane-1-sulfonate as an organocatalyst is not extensively detailed, its zwitterionic nature suggests potential in similar catalytic cycles. The Brønsted acidity of the sulfonic acid group in related compounds has been utilized to catalyze various organic transformations. researchgate.netresearchgate.net

Phosphonium salts and their phosphine derivatives are crucial in the design of ligands for transition metal catalysis, particularly for cross-coupling reactions. nih.govnih.gov Phosphine ligands play a critical role in stabilizing the metal center and modulating its reactivity. nih.gov Bulky phosphine ligands are known to promote the formation of coordinatively unsaturated metal species, which are often the active catalysts in cross-coupling reactions like the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. nih.gov

Phosphonium salts can serve as precursors to these essential phosphine ligands. Furthermore, phosphonium salts themselves have been employed as coupling partners in nickel-catalyzed cross-coupling reactions. nih.govacs.org For instance, heteroaryl phosphonium salts, derived from pyridines and diazines, can be coupled with aryl boronic acids in the presence of a nickel catalyst. nih.gov This approach offers an alternative to traditional cross-coupling methods and demonstrates orthogonal reactivity compared to halides, allowing for chemoselective coupling sequences. nih.gov

Functionalized phosphonium ionic liquids have also been used to stabilize metal nanoparticles, which then act as highly effective catalysts. For example, palladium nanoparticles stabilized by phosphonium salts have shown moderate to high activity in Suzuki cross-coupling reactions of bromoarenes. researchgate.nettandfonline.com The phosphonium salt not only acts as a stabilizer but its cationic and anionic components can interact with the nanoparticle surface, influencing its catalytic performance. researchgate.net

Regio- and Stereoselective Transformations in Complex Synthesis

The application of phosphonium-based reagents and catalysts extends to achieving high levels of regio- and stereoselectivity in the synthesis of complex molecules.

In the context of the Wittig reaction, the stereochemical outcome (i.e., the formation of either the E- or Z-alkene) can be influenced by the nature of the phosphonium ylide and the reaction conditions. wikipedia.orglibretexts.org Unstabilized ylides generally favor the formation of the Z-alkene under lithium-salt-free conditions, proceeding through a kinetically controlled pathway. wikipedia.orglibretexts.org In contrast, stabilized ylides, where the negative charge on the carbon is delocalized by an electron-withdrawing group, tend to produce the E-alkene as the major product. libretexts.org This selectivity is crucial in the synthesis of complex natural products and pharmaceuticals where specific double bond geometry is required.

Furthermore, phosphonium salts have been instrumental in achieving regioselective functionalization of heterocyclic compounds. The conversion of pyridines and diazines into their corresponding phosphonium salts allows for nickel-catalyzed cross-coupling reactions that occur at a specific position on the heterocyclic ring. nih.govresearchgate.net This regioselectivity provides a powerful tool for the targeted modification of complex, drug-like molecules. nih.govacs.org

Elimination reactions for alkene synthesis, such as the dehydrohalogenation of alkyl halides or the dehydration of alcohols, also present challenges in regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity (syn- vs. anti-elimination). libretexts.orglibretexts.orgwou.edu While not a direct application of the title compound, the principles of controlling these selective transformations are a central theme in the synthesis of alkenes, a field to which Wittig-type reagents are a major contribution. The stereospecificity of E2 reactions, requiring an anti-periplanar arrangement of the departing hydrogen and leaving group, is a key consideration in synthetic planning. wou.edu

Advanced Spectroscopic and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(triphenylphosphonio)butane-1-sulfonate in solution. Analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the number of protons attached to each carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for both the triphenylphosphonium and the butane-1-sulfonate (B1229382) moieties. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of δ 7.5–8.0 ppm. The protons of the butyl chain show distinct signals corresponding to their positions relative to the phosphonium (B103445) and sulfonate groups. The methylene (B1212753) group adjacent to the phosphonium cation (P-CH₂) is expected to be deshielded and appear at a lower field compared to the other methylene groups of the butyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon framework. The aromatic carbons of the phenyl rings display signals in the typical aromatic region (δ 120–140 ppm). The four carbons of the butyl chain are resolved, with the carbon atom directly bonded to the phosphorus atom (P-CH₂) showing a characteristic downfield shift and coupling to the ³¹P nucleus. The chemical shifts of the other methylene carbons provide evidence for the complete butane-1-sulfonate structure.

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For 4-(triphenylphosphonio)butane-1-sulfonate, a single resonance is typically observed in the expected region for a tetra-alkyl/arylphosphonium salt, confirming the presence of the phosphorus atom in a +5 oxidation state. The chemical shift is sensitive to the electronic environment around the phosphorus nucleus.

Interactive Data Table: NMR Spectroscopic Data for 4-(Triphenylphosphonio)butane-1-sulfonate

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.50 - 8.00 | m | - | Ar-H |

| 3.27 - 3.43 | m | - | P-CH₂ | |

| 1.74 - 1.87 | m | - | P-CH₂-CH₂ | |

| 1.39 - 1.59 | m | - | S-CH₂-CH₂ | |

| 2.80 - 2.95 | t | - | S-CH₂ | |

| ¹³C | 118.0 - 136.7 | m | - | Ar-C |

| 20.39 | t | - | P-CH₂ | |

| 22.85 - 23.62 | m | - | P-CH₂-CH₂ & S-CH₂-CH₂ | |

| 48.31 | t | - | S-CH₂ | |

| ³¹P | ~25 | s | - | P⁺ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in 4-(triphenylphosphonio)butane-1-sulfonate.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The strong bands associated with the sulfonate group (SO₃⁻) are particularly diagnostic, typically appearing in the regions of 1200–1250 cm⁻¹ (asymmetric stretching) and 1030–1070 cm⁻¹ (symmetric stretching). The presence of the triphenylphosphonium group is indicated by absorptions corresponding to P-C stretching and the aromatic C-H and C=C vibrations of the phenyl rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For 4-(triphenylphosphonio)butane-1-sulfonate, the symmetric stretching of the sulfonate group and the vibrations of the phenyl rings are readily observed.

Interactive Data Table: Vibrational Spectroscopic Data for 4-(Triphenylphosphonio)butane-1-sulfonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1440 | Strong | P-Phenyl Stretch |

| ~1220 | Strong | SO₃⁻ Asymmetric Stretch |

| ~1100 | Strong | P-Phenyl In-plane Bend |

| ~1050 | Strong | SO₃⁻ Symmetric Stretch |

| ~720 | Strong | C-S Stretch |

| ~510 | Strong | P-Phenyl Deformation |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of 4-(triphenylphosphonio)butane-1-sulfonate. nih.gov This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₂₂H₂₄O₃PS. massbank.eu

In a typical mass spectrum, the molecular ion [M]⁺ is observed, and its high-resolution measurement allows for the unambiguous determination of the elemental composition. massbank.eu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule. Common fragmentation pathways may involve the loss of the phenyl groups from the phosphonium center or cleavage of the butyl chain.

Interactive Data Table: High-Resolution Mass Spectrometry Data for 4-(Triphenylphosphonio)butane-1-sulfonate

| Ion | Calculated m/z | Observed m/z | Assignment |

| [C₂₂H₂₄O₃PS]⁺ | 399.1178 | 399.1178 | Molecular Ion [M]⁺ |

| [C₁₈H₁₅P]⁺ | 262.0962 | 262.0960 | Triphenylphosphine (B44618) |

| [C₁₂H₁₀P]⁺ | 185.0520 | 185.0518 | Diphenylphosphinyl cation |

| [C₆H₅]⁺ | 77.0391 | 77.0390 | Phenyl cation |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformational Analysis

Interactive Data Table: Representative Single-Crystal X-ray Diffraction Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.4 |

| b (Å) | ~27.8 |

| c (Å) | ~14.4 |

| β (°) | ~109.2 |

| Volume (ų) | ~4000 |

| Z | 8 |

| Calculated Density (g/cm³) | ~1.3 |

| R-factor | < 0.05 |

Note: These values are representative and based on similar structures; actual values would need to be determined experimentally.

Computational and Theoretical Investigations of 4 Triphenylphosphonio Butane 1 Sulfonate Systems

Quantum Chemical Studies (e.g., DFT) on Electronic Properties and Reactivity Profiles

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic properties and predicting the reactivity of phosphonium (B103445) compounds. While specific DFT studies on 4-(triphenylphosphonio)butane-1-sulfonate are not extensively documented in publicly available literature, the principles from studies on analogous molecules can be applied to understand its behavior.

DFT calculations can provide a detailed picture of the electron distribution within the 4-(triphenylphosphonio)butane-1-sulfonate molecule. Key properties that can be elucidated include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Electrostatic Potential (ESP): ESP maps reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-(triphenylphosphonio)butane-1-sulfonate, the sulfonate group would exhibit a high negative potential, while the phosphonium center and the attached phenyl rings would show positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the ionic character of the phosphonium-sulfonate interaction and the delocalization of charge across the phenyl rings.

Computational Modeling of Reaction Pathways and Transition States in Wittig and Phosphine-Catalyzed Reactions

4-(Triphenylphosphonio)butane-1-sulfonate is structurally related to the triphenylphosphine (B44618) reagents central to the Wittig reaction and other phosphine-catalyzed transformations. Computational modeling is a powerful tool to dissect the complex mechanisms of these reactions.

In the context of a potential Wittig-type reaction, computational studies would focus on:

Transition State Geometry and Energetics: Identifying the structure of the transition state(s) is crucial for understanding the reaction kinetics. For the Wittig reaction, this involves modeling the formation of the oxaphosphetane intermediate.

Reaction Coordinate Mapping: By mapping the potential energy surface along the reaction coordinate, chemists can visualize the entire reaction pathway and identify the rate-determining step.

For phosphine-catalyzed reactions, computational models can elucidate the role of the phosphine (B1218219) in activating substrates and facilitating bond formation. These models can help in understanding the subtle electronic and steric effects that govern the efficiency and selectivity of such catalytic cycles.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a condensed phase, providing insights that are often difficult to obtain from static quantum chemical calculations. For a zwitterionic compound like 4-(triphenylphosphonio)butane-1-sulfonate, MD simulations are particularly valuable for understanding:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the charged phosphonium and sulfonate groups. This solvation shell plays a critical role in the compound's solubility and reactivity.

Ion Pairing and Aggregation: In solution, phosphonium sulfonates can exist as free ions, ion pairs, or larger aggregates. MD simulations can predict the preferred state and the dynamics of these interactions.

Transport Properties: Properties such as diffusion coefficients and viscosity can be calculated from MD trajectories, which are important for understanding the compound's behavior in bulk solution.

By simulating the system over time, MD provides a dynamic picture of the intermolecular forces that govern the macroscopic properties of 4-(triphenylphosphonio)butane-1-sulfonate in different environments.

Structure-Activity Relationship Prediction via Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties. Theoretical descriptors, derived from computational chemistry, are frequently used in QSAR studies.

For 4-(triphenylphosphonio)butane-1-sulfonate and related compounds, a QSAR study could involve:

Descriptor Calculation: A range of theoretical descriptors would be calculated for a series of related phosphonium sulfonates. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices).

Model Development: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the calculated descriptors to an observed activity (e.g., catalytic efficiency, biological effect).

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Future Prospects and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Routes

The traditional synthesis of phosphonium (B103445) salts often involves the use of volatile organic solvents and high temperatures, leading to environmental concerns. The development of greener and more sustainable synthetic methodologies is a key area of future research. For 4-(triphenylphosphonio)butane-1-sulfonate, which is typically synthesized from triphenylphosphine (B44618) and 1,4-butane sultone, several innovative approaches are being explored to enhance its environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. The synthesis of phosphonium salts, in particular, has been shown to be accelerated under microwave conditions. While specific studies on the microwave-assisted synthesis of 4-(triphenylphosphonio)butane-1-sulfonate are not yet prevalent, the general success of this technique for other phosphonium salts suggests its high potential for this compound. The reaction of triphenylphosphine with alkyl halides has been shown to be enhanced by microwave irradiation, indicating that the reaction with 1,4-butane sultone would likely benefit from similar conditions.

Solvent-Free Synthesis: Conducting reactions in the absence of solvents is a cornerstone of green chemistry, as it eliminates solvent waste and simplifies product purification. Solvent-free methods for the synthesis of various phosphonium salts have been successfully developed. researchgate.net For the synthesis of 4-(triphenylphosphonio)butane-1-sulfonate, a solvent-free approach would involve the direct reaction of molten or solid triphenylphosphine with 1,4-butane sultone, potentially under microwave or ultrasonic activation to facilitate the reaction.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully employed for the synthesis of various organic compounds, including sulfonamides and other phosphorus-containing molecules, often under milder conditions and with improved yields. researchgate.netsemanticscholar.orgnih.govfrontiersin.orgnih.gov The application of ultrasound to the synthesis of 4-(triphenylphosphonio)butane-1-sulfonate could offer a more energy-efficient and faster alternative to conventional methods.

Table 1: Potential Green Synthetic Routes for 4-(Triphenylphosphonio)butane-1-sulfonate

| Green Chemistry Approach | Potential Advantages | Key Parameters to Investigate |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption. | Microwave power, temperature, reaction time, use of a minimal amount of high-boiling solvent. |

| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification, improved atom economy. | Temperature, reaction time, physical state of reactants (solid or molten), use of grinding or ball-milling. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder reaction conditions, potential for novel reactivity. | Ultrasound frequency and power, temperature, reaction time, solvent (if any). |

Design of Next-Generation Phosphonium-Based Catalysts

The distinct structural features of 4-(triphenylphosphonio)butane-1-sulfonate make it an attractive scaffold for the design of novel catalysts. The combination of a phosphonium center, which can act as a phase-transfer catalyst or an organocatalyst, with a sulfonate group that can influence solubility and interact with other species, opens up new avenues in catalyst design.

Phase-Transfer Catalysis: Quaternary phosphonium salts are well-established as effective phase-transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. fluorochem.co.ukcore.ac.ukresearchgate.netalfachemic.comprinceton.edu The zwitterionic nature of 4-(triphenylphosphonio)butane-1-sulfonate could lead to unique phase-transfer properties, potentially allowing for efficient catalysis in biphasic systems with easy separation and recycling of the catalyst. Future research could focus on exploring its efficacy in various PTC reactions, such as nucleophilic substitutions, oxidations, and polymerizations.

Organocatalysis: Phosphine-based organocatalysis is a rapidly growing field, with applications in a wide range of organic transformations. youtube.comyoutube.com While triphenylphosphine itself is a well-known organocatalyst, the modification of the phosphonium center in 4-(triphenylphosphonio)butane-1-sulfonate could lead to catalysts with altered reactivity and selectivity. The sulfonate group could play a crucial role in modulating the catalyst's solubility and creating a specific microenvironment around the catalytic center, potentially influencing the outcome of the reaction.

Table 2: Potential Catalytic Applications of 4-(Triphenylphosphonio)butane-1-sulfonate Derivatives

| Catalyst Type | Potential Reaction | Role of 4-(Triphenylphosphonio)butane-1-sulfonate |

|---|---|---|

| Phase-Transfer Catalyst | Nucleophilic substitution, oxidation, polymerization. | Transfers anionic reactants from an aqueous/solid phase to an organic phase. The zwitterionic nature may enhance catalyst recovery. |

| Organocatalyst | Michael additions, annulations, cycloadditions. | The phosphonium moiety can act as a Lewis acid or be a precursor to a phosphine (B1218219) catalyst. The sulfonate can influence solubility and non-covalent interactions. |

| Ligand for Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck). | The phosphine precursor, triphenylphosphine, is a common ligand. The sulfonate group could impart water solubility to the metal complex. |

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond its potential in catalysis, the unique structure of 4-(triphenylphosphonio)butane-1-sulfonate suggests that it could participate in a variety of novel synthetic transformations.

Wittig-Type Reactions: A significant area of potential is in Wittig-type reactions. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comlibretexts.org The formation of a phosphonium ylide by deprotonation of the carbon alpha to the phosphonium center is a key step in the Wittig reaction. For 4-(triphenylphosphonio)butane-1-sulfonate, deprotonation at the C-3 position could, in principle, generate a zwitterionic ylide. Research on zwitterionic phosphonium sulfonates has shown their utility as easily separable Wittig reagents. acs.org The resulting alkene products are readily isolated from the phosphine oxide byproduct, which remains in a different phase due to the ionic sulfonate group. This "ion-tagged" approach represents a significant advancement in making the Wittig reaction more sustainable.

Cycloaddition Reactions: Phosphonium ylides are known to participate in various cycloaddition reactions. The potential ylide derived from 4-(triphenylphosphonio)butane-1-sulfonate could be explored for its reactivity in [3+2] or other cycloaddition reactions with various dipolarophiles, leading to the synthesis of novel heterocyclic compounds. The sulfonate group could influence the regioselectivity and stereoselectivity of these transformations.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The zwitterionic and amphiphilic character of 4-(triphenylphosphonio)butane-1-sulfonate makes it a highly promising building block for the construction of advanced functional materials through self-assembly and polymerization.

Phosphonium-Based Ionic Liquids: Phosphonium salts are a key class of ionic liquids (ILs), which are salts with melting points below 100 °C. bohrium.combohrium.comresearchgate.netmdpi.comarpnjournals.org These materials are gaining attention as environmentally benign solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. 4-(Triphenylphosphonio)butane-1-sulfonate can be considered a precursor to or a component of phosphonium-based ILs. Its sulfonate group can significantly influence the physicochemical properties of the resulting IL, such as viscosity, conductivity, and solubility, making it a target for the design of task-specific ionic liquids for applications in electrochemistry, catalysis, and separations.

Self-Assembling Materials: The amphiphilic nature of 4-(triphenylphosphonio)butane-1-sulfonate, with its hydrophobic triphenylphosphonium head and hydrophilic sulfonate tail, makes it an ideal candidate for self-assembly in solution. This can lead to the formation of various supramolecular structures such as micelles, vesicles, and gels. nih.govnih.govnih.govnih.govresearchgate.net These self-assembled materials have potential applications in areas like drug delivery, where they can encapsulate therapeutic agents, and in the creation of functional soft materials with tunable properties.

Functional Polymers and Membranes: Incorporation of the 4-(triphenylphosphonio)butane-1-sulfonate moiety into polymer chains can lead to the development of novel functional materials. osti.gov For example, polymers containing this zwitterionic unit are being investigated for their anti-biofouling properties, which are crucial for medical implants and marine coatings. The presence of both cationic and anionic groups can create surfaces that resist the adhesion of proteins and microorganisms. Furthermore, such polymers could be used to create membranes with tailored ion-transport properties for applications in water purification and energy storage.

Table 3: Interdisciplinary Applications of 4-(Triphenylphosphonio)butane-1-sulfonate

| Field | Application | Key Properties Leveraged |

|---|---|---|

| Materials Science | Ionic Liquids | Low melting point, thermal stability, tunable solubility and conductivity. |

| Supramolecular Chemistry | Self-Assembling Systems (micelles, gels) | Amphiphilicity, zwitterionic nature, non-covalent interactions. |

| Polymer Chemistry | Functional Polymers, Membranes | Anti-biofouling properties, ion-conductivity, thermal stability. |

| Biomedical Applications | Drug Delivery Vehicles | Biocompatibility, self-assembly into nanostructures for encapsulation. nih.govnih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Triphenylphosphonio)butane-1-sulfonate with high purity?

The compound is synthesized via quaternization of triphenylphosphine with 1,4-butanesultone in a polar aprotic solvent (e.g., acetonitrile) under reflux. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical validation via ¹H and ³¹P NMR ensures structural integrity, with characteristic peaks at δ1.70–1.90 (m, –CH₂CH₂–) and δ14.5 (³¹P NMR) .

Q. How can researchers characterize the zwitterionic structure and purity of this compound?

Use a combination of:

Q. What are standard applications of this compound in materials science?

It serves as:

- Work function modifier : In inverted polymer solar cells (PSCs), it improves charge extraction at indium tin oxide (ITO) interfaces by forming dipole layers .

- Catalyst support : Zwitterionic properties stabilize transition metals in esterification reactions, as demonstrated in phosphotungstate-based catalysts .

Advanced Research Questions

Q. How does the compound’s zwitterionic nature influence its behavior in ionic liquid systems?

The phosphonium-sulfonate zwitterion acts as a charge-neutral ionic liquid precursor. Protonation/deprotonation of the sulfonate group enables pH-responsive solubility, useful in biphasic catalysis. Comparative studies with imidazolium-based zwitterions (e.g., 4-(3-methylimidazolium)butane-1-sulfonate) reveal differences in conductivity and thermal stability, attributed to stronger cation-π interactions in phosphonium systems .

Q. What methodological challenges arise when analyzing its stability under varying pH and temperature?

- pH-dependent degradation : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Degradation products include triphenylphosphine oxide and sulfonic acid derivatives.

- Contradictions in literature : Discrepancies in reported half-lives may stem from impurities in starting materials or differences in buffer systems (e.g., sodium 1-octanesulfonate vs. acetate buffers) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for esterification reactions?

- Control for water content : Hygroscopicity impacts active site availability in catalysts.

- Standardize substrate ratios : Use a molar ratio of 1:1.2 (acid:alcohol) with 2 mol% zwitterion.

- Validate via ¹H NMR kinetics : Compare initial rates under identical conditions to isolate solvent/impurity effects .

Q. What advanced techniques optimize its integration into conductive polymers for bioelectronics?

- In-situ polymerization : Blend the compound with poly(3,4-ethylenedioxythiophene) (PEDOT) to enhance conductivity (≈10⁻² S/cm) via sulfonate-mediated doping.

- Microfluidic synthesis : Continuous flow reactors improve reproducibility in polymer composite fabrication .

Methodological Considerations

Q. How to mitigate safety risks during synthesis and handling?

Q. What analytical workflows validate its role in complex biological or environmental systems?

- LC-MS/MS : Detect trace levels in environmental matrices (e.g., water) using a C18 column and negative ionization mode.

- Toxicity screening : Follow EPA PECO criteria (Population, Exposure, Comparator, Outcome) for ecotoxicological studies, noting similarities to perfluorobutane sulfonate bioaccumulation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.